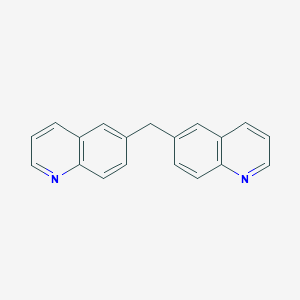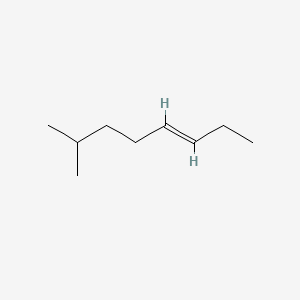
Boc-PEG4-methyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-PEG4-methyl propionate is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the degradation of target proteins by connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-PEG4-methyl propionate is synthesized through a series of chemical reactions involving the protection of functional groups and the formation of ester bonds. The synthesis typically starts with the protection of the hydroxyl groups of polyethylene glycol (PEG) using tert-butoxycarbonyl (Boc) groups. This is followed by the esterification of the protected PEG with methyl propionate under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-PEG4-methyl propionate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds between the PEG and methyl propionate.
Deprotection: Removal of the Boc protecting groups under acidic conditions.
Substitution: Replacement of functional groups to modify the linker properties
Common Reagents and Conditions
Acidic Conditions: Used for both esterification and deprotection reactions.
Organic Solvents: Such as dichloromethane and methanol, are commonly used in the synthesis process
Major Products Formed
The major products formed from these reactions include the desired this compound and by-products such as Boc-protected intermediates and unreacted starting materials .
Aplicaciones Científicas De Investigación
Boc-PEG4-methyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by targeting specific proteins for degradation.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Boc-PEG4-methyl propionate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, bringing them into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Boc-PEG4-alcohol: Another PEG-based linker used in PROTAC synthesis.
Boc-PEG4-acid: Similar structure but with a carboxylic acid functional group instead of a methyl ester.
Boc-PEG4-amine: Contains an amine group, used for different types of conjugation reactions
Uniqueness
Boc-PEG4-methyl propionate is unique due to its specific functional groups that allow for efficient esterification and deprotection reactions. Its structure provides optimal flexibility and stability for use in PROTAC synthesis, making it a valuable tool in chemical biology and medicinal chemistry .
Propiedades
Fórmula molecular |
C17H32O8 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3 |
Clave InChI |
ZTPUSINUVRMSKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)



![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)




